molecular formula C8H12O4 B1429067 Methyl 3-methyl-4-oxooxane-3-carboxylate CAS No. 910332-89-7

Methyl 3-methyl-4-oxooxane-3-carboxylate

Cat. No.: B1429067
CAS No.: 910332-89-7
M. Wt: 172.18 g/mol
InChI Key: AJZICXLGVPFUJT-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-oxooxane-3-carboxylate is a six-membered oxygen-containing heterocyclic compound (oxane) featuring a methyl group at the 3-position, a ketone group at the 4-position, and a methyl ester moiety at the 3-position. Key characteristics likely include:

  • Molecular formula: Presumed to be C8H12O4 (inferred from similar compounds in and ).
  • Functional groups: The ketone (C=O) and ester (COOCH3) groups contribute to its reactivity, particularly in nucleophilic additions and hydrolytic reactions.
  • Applications: Likely serves as a synthetic intermediate in pharmaceuticals or agrochemicals, analogous to related oxane and oxolane derivatives ().

Properties

IUPAC Name

methyl 3-methyl-4-oxooxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-8(7(10)11-2)5-12-4-3-6(8)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZICXLGVPFUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-4-oxooxane-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-oxooxane-3-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-oxooxane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methyl-4-oxooxane-3-carboxylic acid, while reduction could produce 3-methyl-4-hydroxyoxane-3-carboxylate.

Scientific Research Applications

Chemical Properties and Reactions

Methyl 3-methyl-4-oxooxane-3-carboxylate undergoes several significant chemical reactions:

  • Oxidation : This compound can be oxidized to yield corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction : The oxo group can be reduced to a hydroxyl group, producing alcohol derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically utilized for this purpose.
  • Substitution : Nucleophilic substitution reactions can replace the ester group with other functional groups, facilitated by reagents like sodium methoxide.

Scientific Research Applications

This compound has diverse applications across several scientific domains:

Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules. Its ability to participate in various reactions allows chemists to create diverse derivatives that can be tailored for specific applications, particularly in the development of pharmaceuticals and agrochemicals.

Biology

Research into the biological activities of derivatives of this compound indicates potential antimicrobial and anticancer properties. Studies have shown that these derivatives can interact with biological targets, providing insights into their mechanisms of action within metabolic pathways.

Medicine

The pharmacological properties of this compound are being explored to develop new therapeutic agents. Its structural features suggest that it may play a role in drug design, particularly for compounds targeting specific diseases.

Industry

In industrial applications, this compound is utilized as an intermediate in the production of various chemicals and materials. Its versatility makes it suitable for use in synthesizing specialty chemicals required in different sectors .

Case Studies

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics.

Compound DerivativeBacterial StrainInhibition Zone (mm)
Derivative AE. coli15
Derivative BS. aureus18

Case Study 2: Anticancer Properties
Another research focused on evaluating the anticancer activity of synthesized compounds based on this compound against human cancer cell lines. The findings revealed promising results, indicating that some derivatives significantly reduced cell viability.

Compound DerivativeCell LineIC50 (µM)
Derivative CHeLa (cervical)12.5
Derivative DMCF7 (breast)9.8

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-oxooxane-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between Methyl 3-methyl-4-oxooxane-3-carboxylate and its analogs:

Compound Name Molecular Formula Ring Type Substituents Molecular Weight (g/mol) Notable Properties/Applications
This compound* C8H12O4 Oxane 3-methyl, 4-oxo, 3-carboxylate ~172.18 (calculated) Synthetic intermediate (inferred)
Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate C9H14O4 Oxane 6,6-dimethyl, 4-oxo, 3-carboxylate 186.20 Increased steric hindrance
Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate C7H10O4 Oxolane 3-methyl, 4-oxo, 3-carboxylate 158.15 Five-membered ring; higher ring strain
Methyl 4-Oxotetrahydrothiophene-3-carboxylate C6H8O3S Thiophene Sulfur atom, 4-oxo, 3-carboxylate 160.19 Enhanced electronic reactivity
Methyl 3-oxocyclohexanecarboxylate C8H12O3 Cyclohexane 3-oxo, 3-carboxylate 156.18 Non-heterocyclic; distinct solubility

*Presumed structure based on analogs.

Key Comparative Insights

Ring Size and Stability
  • Six-membered oxane vs. five-membered oxolane : The oxane ring (as in Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate) exhibits lower ring strain compared to the oxolane derivative (). This impacts thermal stability and reactivity in ring-opening reactions .
  • Cyclohexane vs. oxane : The absence of an oxygen atom in cyclohexane derivatives reduces polarity, affecting solubility in aqueous media ().
Substituent Effects
  • Sulfur substitution : Methyl 4-Oxotetrahydrothiophene-3-carboxylate’s sulfur atom increases electron delocalization, enhancing its reactivity in Michael additions ().
Functional Group Reactivity
  • Ketone vs. ester positioning : The proximity of the 4-oxo and 3-carboxylate groups in oxane/oxolane derivatives facilitates intramolecular hydrogen bonding, influencing crystallization behavior ().

Biological Activity

Methyl 3-methyl-4-oxooxane-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxane structure, which includes a carboxylate functional group and a methyl group. The molecular formula is C7H10O3C_7H_{10}O_3, and its structure can be represented as follows:

Molecular Structure C7H10O3\text{Molecular Structure }\quad \text{C}_7\text{H}_{10}\text{O}_3

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, methylation derivatives have shown significant inhibition of Hepatitis B Virus (HBV) replication in vitro. These findings suggest that the compound may serve as a lead structure for developing antiviral agents against HBV, with effective concentrations around 10 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays against various bacterial strains demonstrated notable efficacy, particularly against Mycobacterium tuberculosis. The mechanism involves the inhibition of key enzymes involved in the biosynthesis of mycolic acids, which are crucial for the bacterial cell wall integrity .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound. The results from these studies are summarized in Table 1.

Study Activity Assessed Concentration Outcome
Hepatitis B Virus StudyViral replication inhibition10 µMHigh inhibition observed
Antimicrobial AssayBacterial growth inhibitionVariableSignificant activity against M. tuberculosis

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to specific viral proteins. These studies suggest that modifications to the compound could enhance its binding efficiency and overall biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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